molecular formula C14H15NO5 B1358950 trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid CAS No. 733740-78-8

trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid

Cat. No.: B1358950
CAS No.: 733740-78-8
M. Wt: 277.27 g/mol
InChI Key: LSQLVYQCTSAFJE-CMPLNLGQSA-N
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Description

Historical Context and Discovery

The development of trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid emerged from broader research initiatives focused on cyclopentane-based scaffolds and their potential applications in medicinal chemistry. The compound's discovery can be traced to advances in transannular carbon-hydrogen functionalization methodologies, which have enabled the selective synthesis of complex cycloalkane derivatives that were previously challenging to access through conventional synthetic approaches. The historical development of this compound is intrinsically linked to the evolution of palladium-catalyzed carbon-hydrogen activation strategies, particularly those employing quinuclidine-pyridone and sulfonamide-pyridone ligands for achieving regioselective functionalization of cycloalkane carboxylic acids.

The emergence of this compound as a research target reflects the broader scientific community's recognition of cyclopentane-containing molecules as privileged scaffolds in drug discovery and natural product synthesis. Research conducted in the early 2020s demonstrated that transannular gamma-arylation of cycloalkane carboxylic acids could be achieved with excellent regioselectivity, marking a significant advancement in the field of molecular editing for saturated carbocycles. These methodological developments provided the foundation for accessing compounds such as this compound through direct carbon-hydrogen functionalization approaches.

The compound's synthesis and characterization have been facilitated by advances in spectroscopic techniques and computational modeling approaches. Modern nuclear magnetic resonance spectroscopy and mass spectrometry methods have enabled detailed structural elucidation, while crystallographic studies have provided definitive confirmation of the trans stereochemistry. The development of this compound also coincides with increased interest in protein tyrosine phosphatase inhibitors, as structurally related compounds have demonstrated selective inhibition properties against specific enzyme targets.

Nomenclature and Classification

This compound is systematically classified under the International Union of Pure and Applied Chemistry nomenclature system with the complete name (1R,2S)-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, reflecting its absolute stereochemical configuration. The compound is registered with the Chemical Abstracts Service under the identifier 733740-78-8, providing a unique numerical designation for database searches and regulatory documentation.

The molecular formula C14H15NO5 indicates the presence of fourteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and five oxygen atoms, resulting in a molecular weight of 277.27 grams per mole. The compound's structure can be described using the Simplified Molecular Input Line Entry System notation as C1CC@HCC(=O)C2=CC=C(C=C2)N+[O-], which precisely defines the connectivity and stereochemistry.

Property Value
Chemical Abstracts Service Number 733740-78-8
Molecular Formula C14H15NO5
Molecular Weight 277.27 g/mol
International Union of Pure and Applied Chemistry Name (1R,2S)-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
InChI Key LSQLVYQCTSAFJE-CMPLNLGQSA-N
MDL Number MFCD06799096

The compound belongs to the broader class of cycloalkane carboxylic acids, specifically those containing aromatic ketone substituents. Within this classification, it represents a member of the nitrophenyl-substituted cyclopentane derivatives, which constitute an important subclass due to their potential biological activities and synthetic utility. The trans designation indicates the relative stereochemical relationship between the carboxylic acid group and the ethyl ketone side chain, distinguishing it from the corresponding cis isomer.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its role as both a synthetic target and a platform for methodological development. The compound exemplifies the challenges and opportunities associated with constructing complex molecular architectures through direct carbon-hydrogen functionalization approaches. Research has demonstrated that such compounds can be accessed through transannular gamma-arylation methodologies, which represent a significant advancement in the field of molecular editing for saturated carbocycles.

The compound's structural features make it particularly valuable for studying structure-activity relationships in medicinal chemistry applications. The presence of the nitrophenyl group, which serves as a strong electron-withdrawing substituent, influences the compound's electronic properties and reactivity profile. This characteristic has proven important in investigations of enzyme inhibition, particularly in the context of protein tyrosine phosphatase research, where structurally related compounds have shown selective inhibition properties.

From a synthetic methodology perspective, the compound has contributed to advances in understanding stereoselective multicomponent reactions. Research has shown that cyclopentane-based scaffolds can be constructed through diastereoselective isocyanide-based multicomponent reactions, providing access to structurally complex frameworks with high stereoselectivity. These methodological developments have broader implications for the synthesis of natural product analogs and pharmaceutical intermediates.

The compound also serves as a model system for investigating the reactivity of cycloalkane carboxylic acids toward various chemical transformations. Studies have demonstrated that such compounds can undergo diverse reactions including esterification, amidation, and metal-catalyzed cross-coupling processes, making them versatile building blocks for complex molecule construction. The trans stereochemistry provides additional opportunities for studying conformational effects on reactivity and biological activity.

Current Research Landscape

The current research landscape surrounding this compound is characterized by several active areas of investigation. Contemporary studies have focused on developing more efficient synthetic methodologies for accessing this compound and related derivatives through novel catalytic processes. Recent advances in palladium-catalyzed carbon-hydrogen activation have enabled the construction of such molecules with improved regioselectivity and functional group tolerance.

Biological activity investigations represent another significant area of current research interest. Studies have explored the potential of this compound and structurally related analogs as enzyme inhibitors, particularly in the context of protein tyrosine phosphatase modulation. Research has demonstrated that compounds featuring nitrophenyl groups can exhibit selective inhibition properties, with some derivatives showing preference for specific enzyme isoforms. These findings have implications for the development of therapeutic agents targeting metabolic disorders and cancer.

Research Area Key Findings Current Status
Synthetic Methodology Transannular gamma-arylation enables selective construction Active development
Biological Activity Selective protein tyrosine phosphatase inhibition observed Ongoing evaluation
Stereochemical Studies Trans configuration confirmed through crystallographic analysis Well-established
Multicomponent Reactions Diastereoselective synthesis achieved with high selectivity Mechanistic studies continuing

Computational chemistry approaches have also been applied to understand the compound's conformational behavior and electronic properties. Density functional theory calculations have provided insights into the preferred conformations and electronic distribution, which inform both synthetic design and biological activity predictions. These computational studies complement experimental investigations and guide the development of improved synthetic strategies.

Environmental and green chemistry considerations have influenced recent research directions, with investigators exploring more sustainable synthetic approaches for accessing this compound class. Alternative catalytic systems and reaction conditions have been investigated to reduce environmental impact while maintaining synthetic efficiency. These efforts align with broader trends in pharmaceutical and fine chemical manufacturing toward more sustainable processes.

Future research directions include the exploration of novel biological targets, development of more efficient synthetic methodologies, and investigation of structure-activity relationships through systematic structural modifications. The compound's unique architecture continues to inspire new methodological developments and biological investigations, positioning it as an important subject for continued research efforts in organic chemistry and medicinal chemistry applications.

Properties

IUPAC Name

(1R,2S)-2-[2-(4-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c16-13(8-10-2-1-3-12(10)14(17)18)9-4-6-11(7-5-9)15(19)20/h4-7,10,12H,1-3,8H2,(H,17,18)/t10-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQLVYQCTSAFJE-CMPLNLGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201151062
Record name rel-(1R,2S)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733740-78-8
Record name rel-(1R,2S)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733740-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Cyclopentane Ring

  • The cyclopentane ring is typically synthesized through cyclization reactions of suitable precursors such as cyclopentanone derivatives or cyclopentanecarboxylic acid esters.
  • Common methods include intramolecular aldol condensations or ring-closing reactions catalyzed by acids or bases.
  • Control of stereochemistry at this stage is critical to obtain the trans isomer, often achieved by selecting appropriate catalysts or reaction temperatures.

Introduction of the Carboxylic Acid Group

  • The carboxylic acid functionality is introduced via oxidation of alkyl or ester precursors.
  • Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under controlled conditions to convert methyl or aldehyde groups to carboxylic acids.
  • Reaction conditions typically involve aqueous or mixed solvent systems at moderate temperatures to prevent overoxidation or ring cleavage.

Attachment of the 4-Nitrophenyl Group by Nitration

  • The 4-nitrophenyl moiety is introduced through nitration of a phenyl precursor.
  • This is achieved by treating the aromatic compound with a nitrating mixture of concentrated nitric acid and sulfuric acid.
  • The reaction is carefully controlled in terms of temperature and time to favor para-substitution and avoid over-nitration or side reactions.
  • In some synthetic routes, the nitrophenyl group is introduced earlier as a nitrophenylacetyl chloride or similar electrophile in Friedel-Crafts acylation steps.
Step Reaction Reagents & Conditions Notes
1 Cyclopentane ring formation Cyclopentanecarboxylic acid derivatives, acid/base catalyst, 70–90°C Stereochemical control critical for trans isomer
2 Oxidation to carboxylic acid Potassium permanganate or chromium trioxide, aqueous solvent, room temp to reflux Monitor to avoid overoxidation
3 Nitration of phenyl ring Concentrated HNO3/H2SO4 mixture, 0–5°C, short reaction time Para-selective nitration favored
  • Reaction progress is monitored using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
  • Purity and structural confirmation are performed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy (notably C=O stretches near 1700 cm⁻¹), and Mass Spectrometry (MS).
  • Stereochemical purity is confirmed by chiral chromatography or X-ray crystallography when necessary.
  • Industrial synthesis adapts these methods to continuous flow reactors for improved efficiency and scalability.
  • Catalysts and solvents are selected to reduce environmental impact and cost.
  • Process parameters such as temperature, pressure, and reactant feed rates are optimized for maximum yield and purity.
Parameter Typical Conditions Purpose/Effect
Cyclization temperature 70–90°C Promotes ring closure and trans stereochemistry
Oxidizing agent concentration 0.1–0.5 M KMnO4 or CrO3 Controlled oxidation to carboxylic acid
Nitration temperature 0–5°C Ensures para-selective nitration, minimizes side reactions
Reaction time (nitration) 15–30 min Prevents over-nitration
Solvents Dichloromethane, THF, aqueous mixtures Solubility and reaction control
Purification Acid-base extraction, recrystallization Isolates pure product
  • The nitro group’s position (para vs. meta) significantly influences electronic properties and reactivity, impacting biological activity and chemical transformations.
  • Stereochemical control during cyclization is essential to obtain the trans isomer, which exhibits distinct physical and chemical properties compared to the cis isomer.
  • Safety protocols emphasize handling nitrating agents in fume hoods with appropriate personal protective equipment due to their corrosive and toxic nature.
  • The compound’s molecular weight is approximately 277.27 g/mol, with a molecular formula C14H15NO5.

The preparation of trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid is a multi-step process involving precise control of cyclization, oxidation, and nitration reactions. Optimization of reaction conditions and careful monitoring ensure high yield and stereochemical purity. These methods are supported by diverse research findings and are adaptable to both laboratory and industrial scales.

Scientific Research Applications

The biological activity of this compound has garnered attention for its potential in medicinal chemistry:

  • Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial activities against various pathogens, suggesting potential applications in developing new antibiotics .
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that the compound could inhibit cancer cell proliferation, although further research is needed to confirm these effects .

Research Applications

The applications of trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid extend to several scientific domains:

Medicinal Chemistry

The compound's ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for drug development. Its nitrophenyl group can participate in electron transfer reactions, influencing its reactivity and interactions within biological systems.

Chemical Biology

In chemical biology, this compound can serve as a tool for probing biological mechanisms due to its unique structure and reactivity. It can be used to study enzyme kinetics or as a probe to understand cellular signaling pathways.

Material Science

Due to its structural properties, this compound may also find applications in material science, particularly in the development of new polymers or nanomaterials with specific functional properties.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a new antibiotic agent .
  • Anti-inflammatory Research : In vitro studies showed that compounds similar to this compound effectively reduced pro-inflammatory cytokine production in macrophages, suggesting therapeutic implications for inflammatory diseases .
  • Cancer Therapeutics : Research on related compounds indicated that they could inhibit the growth of cancer cells in vitro, providing a basis for further exploration into their use as anticancer agents .

Mechanism of Action

The mechanism of action of trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid is not fully understood. it is believed to interact with various molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s key structural analogs differ in substituent groups (e.g., nitro, trifluoromethyl, methyl) and their positions (para vs. ortho). These variations significantly alter physicochemical and biological properties:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid 4-Nitrophenyl C₁₄H₁₅NO₅ 277.27 High reactivity, potential antiviral activity
cis-3-[2-oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid 4-Trifluoromethylphenyl C₁₅H₁₅F₃O₃ 300.27 Increased lipophilicity, enzyme inhibition
trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid 2-Nitrophenyl C₁₄H₁₅NO₅ 277.27 Steric hindrance, altered electronic effects
trans-2-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid 2-Methylphenyl C₁₄H₁₆O₃ 232.28 Reduced electron withdrawal, chiral synthesis
Key Observations:

Electron-Withdrawing Effects :

  • The 4-nitrophenyl group enhances acidity of the carboxylic acid (pKa ~3–4) compared to methyl or trifluoromethyl substituents, which exhibit weaker electron withdrawal .
  • Trifluoromethyl groups (in cis-3-[2-oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid) increase lipophilicity (logP ~2.5), favoring membrane permeability in drug design .

Stereochemical Differences :

  • Cis vs. trans isomers (e.g., cis-3-[2-oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid vs. trans isomers) influence molecular conformation and binding to biological targets. For example, cis configurations may adopt more compact conformations, affecting enzyme-inhibitor interactions .

Positional Effects :

  • Ortho-substituted nitro groups (e.g., 2-nitrophenyl) introduce steric hindrance, reducing reaction yields in cyclization pathways compared to para-substituted analogs .

Biological Activity

trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid, with the CAS number 733740-78-8, is a complex organic compound notable for its unique structural features and potential biological activities. This compound comprises a cyclopentane ring, a carboxylic acid group, and a nitrophenyl moiety, which contribute to its reactivity and interactions with biological systems.

  • Molecular Formula : C14H15NO5
  • Molecular Weight : 277.27 g/mol
  • Density : 1.321 g/cm³
  • Boiling Point : 477.7 ºC at 760 mmHg
  • Flash Point : 200.4 ºC

These properties suggest that the compound may exhibit stability under various conditions, making it suitable for further biological evaluations.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, which may enhance the compound's reactivity and influence its pharmacological effects .

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound, focusing on its enzyme inhibition properties and cytotoxic effects. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various enzymes, suggesting that this compound may also possess similar activities.

Case Study: Enzyme Inhibition

In a comparative study of related compounds, it was found that certain derivatives exhibited potent inhibition against mushroom tyrosinase, an enzyme involved in melanin production. The IC50 values for these compounds ranged from 1.71 to 4.39 µM, indicating strong inhibitory potential comparable to standard inhibitors like kojic acid . While specific data for this compound is limited, its structural similarities suggest potential for similar activity.

Toxicity and Safety Profile

Preliminary assessments of toxicity indicate that compounds with nitrophenyl groups can exhibit cytotoxic effects in certain cell lines. Further investigations are required to establish the safety profile of this compound through comprehensive toxicological studies.

Comparative Biological Activities

Compound NameIC50 (µM)Target EnzymeReference
Kojic Acid3.0Tyrosinase
Compound A1.71Tyrosinase
Compound B4.39Tyrosinase
This compoundTBDTBDTBD

Synthesis and Characterization Techniques

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Cyclopentane Ring : Achieved through cyclization reactions.
  • Introduction of Carboxylic Acid Group : Often involves oxidation reactions.
  • Nitration : The nitrophenyl group is introduced via nitration of an aromatic precursor using concentrated nitric acid and sulfuric acid.

Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid?

  • Methodological Answer : The compound’s synthesis likely involves Friedel-Crafts acylation or Michael-type addition, as seen in structurally analogous cyclopentane derivatives. For example, thioglycolic acid has been used in Michael additions with 4-aryl-4-oxo-2-butenoic acids to form cyclopentane-carboxylic acid derivatives . Optimize reaction conditions (e.g., boron trifluoride catalysis for cyclization) and validate intermediates via HPLC or NMR .

Q. How can the stereochemical configuration of the trans isomer be confirmed experimentally?

  • Methodological Answer : Use vibrational circular dichroism (VCD) spectroscopy or X-ray crystallography. For cyclopentane derivatives, VCD has resolved enantiomeric configurations in trans-2-aminocyclopentane-carboxylic acid analogs . Chiral HPLC with a cellulose-based column can also separate enantiomers for purity validation .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, 1H^{1}\text{H}/13C^{13}\text{C} NMR for structural elucidation, and IR spectroscopy to verify carbonyl groups (e.g., the ketone at 2-oxo and carboxylic acid moieties) . For nitro group analysis, UV-Vis spectroscopy at ~300–400 nm is recommended .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis (e.g., racemization or diastereomer formation) be mitigated?

  • Methodological Answer : Racemization risks in cyclopentane systems are minimized by using low-temperature reactions and chiral auxiliaries. For example, asymmetric catalysis (e.g., Jacobsen’s catalyst) or enantioselective separation via preparative HPLC with amylose columns has resolved trans/cis diastereomers in cyclopentane-carboxylic acids .

Q. What strategies address low yields in the final cyclization step?

  • Methodological Answer : Optimize the cyclization catalyst (e.g., BF3_3-etherate) and solvent polarity. In related spirocyclopentane systems, toluene at 80°C improved yields by stabilizing transition states . Monitor reaction progress via TLC with iodine staining for ketone intermediates .

Q. How do electronic effects of the 4-nitrophenyl group influence reactivity or stability?

  • Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the ketone, facilitating nucleophilic additions. However, it may reduce stability under basic conditions due to increased acidity of α-hydrogens. Computational modeling (DFT) can predict charge distribution and guide solvent selection (e.g., DMF for polar intermediates) .

Q. What biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Prioritize in vitro enzyme inhibition assays (e.g., kinase or protease targets) due to the nitro group’s potential redox activity. Molecular docking studies using AutoDock Vina can predict binding affinities to proteins like cyclooxygenase-2, given structural similarities to NSAID precursors .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthesis yields or analytical data?

  • Methodological Answer : Cross-validate data using orthogonal techniques. For example, if NMR suggests impurities but HPLC shows >95% purity, employ 2D NMR (COSY, HSQC) to detect overlapping signals. For enantiomeric excess (ee) disputes, combine chiral HPLC with polarimetry .

Q. Why might reported melting points or spectral data vary across studies?

  • Methodological Answer : Variations arise from polymorphic forms or solvent residues. Recrystallize the compound in multiple solvents (e.g., ethanol vs. ethyl acetate) and compare DSC thermograms. For spectral shifts, ensure consistent deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) in NMR .

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